2-Bromo-4-(chloromethyl)-5-fluoro-3-methylpyridine
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Overview
Description
2-Bromo-4-(chloromethyl)-5-fluoro-3-methylpyridine is a halogenated pyridine derivative with a molecular formula of C6H4BrClFN. This compound is characterized by the presence of bromine, chlorine, fluorine, and a methyl group attached to the pyridine ring. It is a versatile intermediate used in various chemical syntheses and research applications.
Synthetic Routes and Reaction Conditions:
Halogenation of Pyridine Derivatives: The compound can be synthesized through the halogenation of pyridine derivatives. This involves the substitution of hydrogen atoms on the pyridine ring with halogens (bromine, chlorine, and fluorine) under specific reaction conditions.
Chloromethylation: The chloromethyl group can be introduced using reagents like formaldehyde and hydrochloric acid in the presence of a catalyst.
Methylation: The methyl group can be added using methylating agents such as methyl iodide or dimethyl sulfate.
Industrial Production Methods: The industrial production of this compound typically involves large-scale halogenation reactions, chloromethylation, and methylation processes. These reactions are carried out in controlled environments to ensure the purity and yield of the final product.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form various oxidized products.
Reduction: Reduction reactions can be used to convert the halogenated pyridine to its corresponding reduced forms.
Substitution Reactions: Substitution reactions are common, where the halogen atoms can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and hydrogen gas are used.
Substitution: Reagents like sodium hydroxide, potassium carbonate, and various nucleophiles are employed.
Major Products Formed:
Oxidation Products: Various carboxylic acids, aldehydes, and ketones.
Reduction Products: Reduced pyridine derivatives.
Substitution Products: A wide range of substituted pyridines depending on the nucleophile used.
Scientific Research Applications
2-Bromo-4-(chloromethyl)-5-fluoro-3-methylpyridine is used in various scientific research applications, including:
Chemistry: It serves as an intermediate in the synthesis of pharmaceuticals, agrochemicals, and organic compounds.
Biology: The compound is used in biological studies to understand the effects of halogenated pyridines on biological systems.
Medicine: It is utilized in the development of new drugs and therapeutic agents.
Industry: The compound finds applications in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which 2-Bromo-4-(chloromethyl)-5-fluoro-3-methylpyridine exerts its effects involves its interaction with molecular targets and pathways. The halogenated pyridine ring can bind to various enzymes and receptors, influencing biological processes. The specific molecular targets and pathways depend on the context in which the compound is used.
Comparison with Similar Compounds
2-Bromo-4-(chloromethyl)pyridine: Similar structure but lacks the fluorine and methyl groups.
4-Bromo-2-(chloromethyl)pyridine: Different arrangement of halogens on the pyridine ring.
5-Fluoro-3-methylpyridine: Contains fluorine and methyl groups but lacks bromine and chlorine.
Uniqueness: 2-Bromo-4-(chloromethyl)-5-fluoro-3-methylpyridine is unique due to its combination of halogens and the methyl group, which provides it with distinct chemical properties and reactivity compared to similar compounds.
This comprehensive overview highlights the importance and versatility of this compound in various scientific and industrial applications. Its unique structure and reactivity make it a valuable compound in research and development.
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Properties
Molecular Formula |
C7H6BrClFN |
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Molecular Weight |
238.48 g/mol |
IUPAC Name |
2-bromo-4-(chloromethyl)-5-fluoro-3-methylpyridine |
InChI |
InChI=1S/C7H6BrClFN/c1-4-5(2-9)6(10)3-11-7(4)8/h3H,2H2,1H3 |
InChI Key |
IDAARUVYOQSUMC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CN=C1Br)F)CCl |
Origin of Product |
United States |
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